molecular formula C19H22N2O4S B2392859 5-ethyl-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922005-45-6

5-ethyl-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2392859
CAS No.: 922005-45-6
M. Wt: 374.46
InChI Key: YXFFZSJXTJKOEX-UHFFFAOYSA-N
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Description

5-ethyl-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a quinoline moiety, which is often associated with various pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the initial formation of the quinoline core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

5-ethyl-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group makes it a candidate for studying enzyme inhibition.

    Medicine: Its potential pharmacological activities are explored for developing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate: Shares a similar quinoline core but differs in functional groups.

    Indole derivatives: These compounds also feature a heterocyclic core and exhibit diverse biological activities.

Uniqueness

The uniqueness of 5-ethyl-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and sulfonamide moieties allows for a wide range of applications in various fields.

Properties

IUPAC Name

5-ethyl-2-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-13-5-9-17(25-3)18(11-13)26(23,24)20-15-7-8-16-14(12-15)6-10-19(22)21(16)2/h5,7-9,11-12,20H,4,6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFFZSJXTJKOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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